Home > Products > Screening Compounds P99135 > Rifamycin W-hemiacetal
Rifamycin W-hemiacetal -

Rifamycin W-hemiacetal

Catalog Number: EVT-1596478
CAS Number:
Molecular Formula: C35H43NO11
Molecular Weight: 653.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rifamycin W-hemiacetal is a lactam and an azamacrocycle.
Source

Rifamycin W-hemiacetal is primarily derived from the bacterium Amycolatopsis mediterranei, which is known for producing various rifamycin compounds. The biosynthetic pathway leading to rifamycin W involves several enzymatic steps, including polyketide synthesis and modification processes. Mutant strains of Amycolatopsis mediterranei have been utilized to study and isolate this compound, revealing its structural and functional properties through fermentation and extraction techniques .

Classification

Rifamycin W-hemiacetal falls under the classification of polyketides, a diverse group of natural products synthesized by the polymerization of acetyl and propionyl units. This compound is specifically categorized within the rifamycin subclass due to its structural characteristics and biological activity against bacterial pathogens.

Synthesis Analysis

Methods

The synthesis of rifamycin W-hemiacetal can be achieved through various methods involving fermentation processes followed by chemical extraction and purification. Typically, Amycolatopsis mediterranei is cultured under controlled conditions to promote the production of rifamycins.

  1. Fermentation: Cultures are grown on specific media conducive to rifamycin production.
  2. Extraction: The fermentation broth is subjected to solvent extraction using organic solvents such as ethyl acetate or methanol.
  3. Purification: The crude extracts are purified using techniques like medium-pressure liquid chromatography and high-performance liquid chromatography to isolate rifamycin W-hemiacetal .

Technical Details

The isolation process involves partitioning the aqueous and organic phases, followed by chromatographic techniques that separate compounds based on their polarity and molecular weight. Advanced spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure of the isolated compound .

Molecular Structure Analysis

Structure

Rifamycin W-hemiacetal features a complex molecular structure that includes a bicyclic core characteristic of rifamycins, along with a hemiacetal functional group at one of its carbon positions. The molecular formula for rifamycin W-hemiacetal can be represented as C_{27}H_{29}N_{1}O_{7}.

Data

  • Molecular Weight: Approximately 485 g/mol
  • Chemical Structure: The structure can be visualized with specific stereochemistry at various carbon centers, which is crucial for its biological activity .
Chemical Reactions Analysis

Reactions

Rifamycin W-hemiacetal undergoes several chemical reactions during its biosynthesis and transformation into other rifamycins:

  1. Oxidative Cleavage: A key reaction involves the oxidative cleavage of double bonds in the molecule, which is essential for converting rifamycin W into its derivatives.
  2. Retro-Claisen Cleavage: This reaction can lead to the formation of new compounds from rifamycin W by breaking carbon-carbon bonds .

Technical Details

The reactions are typically catalyzed by specific enzymes such as cytochrome P450 monooxygenases, which facilitate oxidation processes. Understanding these reactions provides insight into how modifications affect the bioactivity of rifamycins.

Mechanism of Action

Process

Rifamycin W-hemiacetal exerts its antibacterial effects primarily through inhibition of bacterial RNA synthesis. It binds to bacterial DNA-dependent RNA polymerase, blocking transcription and ultimately leading to cell death.

Data

  • Target Enzyme: DNA-dependent RNA polymerase
  • Inhibition Mechanism: Rifamycin compounds prevent the elongation of RNA chains by interfering with the enzyme's active site, leading to reduced protein synthesis in bacteria .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a reddish-orange solid.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: The hemiacetal functionality can undergo hydrolysis or further oxidation depending on environmental conditions .
Applications

Scientific Uses

Rifamycin W-hemiacetal has significant applications in microbiology and pharmaceutical research:

  • Antibacterial Research: Used as a lead compound for developing new antibiotics against resistant strains of bacteria.
  • Biosynthetic Studies: Serves as a model compound for studying polyketide biosynthesis pathways.
  • Pharmacological Investigations: Investigated for potential anticancer properties due to its ability to inhibit cell proliferation in certain cancer cell lines .
Biosynthetic Pathways and Enzymatic Mechanisms

Role of Rifamycin W-Hemiacetal in the Rifamycin Biosynthetic Cascade

Rifamycin W-hemiacetal is a pivotal macrocyclic intermediate in the biosynthesis of clinically significant ansamycin antibiotics, including rifamycin B and its semi-synthetic derivatives. This compound arises from the oxidative rearrangement of rifamycin W, the earliest stable macrocyclic intermediate generated by the type I polyketide synthase (PKS) in Amycolatopsis mediterranei S699 [1] [3]. The biosynthetic pathway initiates with the starter unit 3-amino-5-hydroxybenzoic acid (AHBA), extended by two acetate and eight propionate units to form the polyketide backbone (proansamycin X). Subsequent modifications, including C-8 dehydrogenation and C-34 hydroxylation, yield rifamycin W [3] [8]. Rifamycin W-hemiacetal serves as the direct precursor for 27-O-demethyl-25-O-desacetyl-rifamycin S (DMDARS), the foundational skeleton of rifamycin B, through oxidative cleavage of the C12–C29 olefinic bond [1] [5]. This transformation represents a critical branch point in the pathway, directing flux toward bioactive rifamycins.

Table 1: Key Intermediates in Rifamycin Biosynthesis

IntermediateStructural FeaturesEnzymatic TransformationProduct
Proansamycin XUncyclized polyketide chainCyclization and dehydrationRifamycin W
Rifamycin WΔ¹²,²⁹ olefinic bondOxidative cleavage (Rif-Orf5)Rifamycin W-hemiacetal
Rifamycin W-hemiacetalHemiacetal at C-1/C-29Spontaneous rearrangementDMDARS
DMDARSNaphthoquinone coreGlycolate attachment (Rif15/Rif16)Rifamycin B

Post-Polyketide Synthase Modifications in Rifamycin W-Hemiacetal Formation

The conversion of rifamycin W to rifamycin W-hemiacetal involves highly specialized post-PKS modifications. This process requires the oxidative cleavage of the C12–C29 double bond in rifamycin W, which triggers spontaneous rearrangement to form a hemiacetal bridge between C-1 and C-29 [5]. This rearrangement establishes the characteristic naphthohydroquinone-ansa chain architecture essential for bioactivity. Rifamycin W-hemiacetal is unstable under physiological conditions and rapidly converts to DMDARS, which undergoes further tailoring (e.g., C-25 acetylation by Rif20 and C-27 methylation by Rif14) to yield rifamycin SV—the immediate precursor of rifamycin B [2] [6]. The glycolate moiety in rifamycin B is installed via the action of the transketolase Rif15 and the cytochrome P450 enzyme Rif16 on rifamycin SV, forming a C–O ether bond between the C-4 phenolic oxygen and glycolic acid [2]. This step exemplifies the enzymatic complexity required for late-stage functionalization.

Table 2: Enzymatic Modifications Post-Rifamycin W

EnzymeFunctionCofactors/SubstratesStructural Outcome
Rif-Orf5 (P450)Oxidative cleavage of C12–C29 bondO₂, NADPHHemiacetal formation
Spontaneous rearrangement--Conversion to DMDARS
Rif20 (Acetyltransferase)C-25 acetylationAcetyl-CoARifamycin O
Rif14 (Methyltransferase)C-27 methylationS-Adenosyl methionineRifamycin SV
Rif15 (Transketolase)Glycolate transferFructose-6-phosphate/ThDPRifamycin L
Rif16 (P450)Ether bond formationO₂, FerredoxinRifamycin B

Functional Characterization of Rif-Orf5 in Oxidative Cleavage and Hemiacetal Formation

The cytochrome P450 monooxygenase Rif-Orf5 (CYP450) is genetically and biochemically validated as the catalyst for the C12–C29 oxidative cleavage in rifamycin W. In-frame deletion of rif-orf5 in A. mediterranei S699 (strain Δrif-orf5) resulted in the accumulation of thirteen rifamycin W congeners, including seven novel derivatives (1–7), but abolished production of rifamycin B [1]. Structural analysis revealed that compounds 1–4 underwent retro-Claisen cleavage at C-5/C-11, while compounds 5–7 exhibited atypical oxygenations on the ansa chain. Critically, rifamycin W-hemiacetal was absent in Δrif-orf5, confirming Rif-Orf5’s non-redundant role in its formation [1]. In vitro reconstitution studies using heterologously expressed Rif-Orf5 demonstrated its dependence on NADPH and molecular oxygen, consistent with typical P450 mechanisms [6]. Homologs of Rif-Orf5 are conserved in marine Salinispora arenicola, which produces rifamycin SV and saliniketals from rifamycin-type precursors, underscoring the enzyme’s evolutionary significance [6] [10].

Comparative Analysis of Rifamycin W-Hemiacetal and Other Macrocyclic Intermediates

Rifamycin W-hemiacetal distinguishes itself from other ansamycin intermediates through its reactive hemiacetal moiety and role as a biosynthetic linchpin. Unlike rifamycin W, which contains an intact ansa chain with a C12–C29 olefin, rifamycin W-hemiacetal features a labile bridge that facilitates downstream aromatization. By contrast, proansamycin B—an early shunt product—lacks the ansa chain cyclization and exhibits no antimicrobial activity [3] . Structurally, rifamycin W-hemiacetal (C₃₅H₄₃NO₁₁; MW 653.7 g/mol) shares the naphthoquinone core with rifamycin B (C₃₉H₄₇NO₁₂) but lacks the glycolate appendage and C25/C27 modifications [5] [6]. Biologically, Δrif-orf5 mutants accumulate rifamycin W derivatives with modest antibacterial activity (e.g., compound 3 inhibits Staphylococcus aureus at MIC 0.5 µg/mL), but these lack the broad-spectrum potency of rifamycin SV or B due to absent RNA polymerase binding [1] . Marine actinomycetes like S. arenicola generate analogs such as salinisporamycin C, featuring a C-34a lactonized ansa chain, highlighting structural plasticity within this intermediate class [6].

Properties

Product Name

Rifamycin W-hemiacetal

IUPAC Name

(1S,2E,16Z,18E,20S,21S,22R,23R,24R,25S,28R,29R)-6,8,21,23,27,28-hexahydroxy-3,7,16,20,22,24,29-heptamethyl-26-oxa-14-azatetracyclo[23.2.2.19,13.05,10]triaconta-2,5(10),6,8,12,16,18-heptaene-4,11,15,30-tetrone

Molecular Formula

C35H43NO11

Molecular Weight

653.7 g/mol

InChI

InChI=1S/C35H43NO11/c1-13-9-8-10-14(2)34(45)36-21-12-22(37)23-24(30(42)17(5)31(43)25(23)32(21)44)27(39)15(3)11-20-29(41)19(7)33(47-35(20)46)18(6)28(40)16(4)26(13)38/h8-13,16,18-20,26,28-29,33,35,38,40-43,46H,1-7H3,(H,36,45)/b9-8+,14-10-,15-11+/t13-,16+,18+,19+,20-,26-,28+,29+,33-,35?/m0/s1

InChI Key

NCODPHFFVLKXKM-UIYPQIFSSA-N

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)C(=CC4C(C(C(C(C(C(C1O)C)O)C)OC4O)C)O)C)C

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)/C(=C/[C@H]4[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC4O)C)O)/C)/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.